2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide
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Overview
Description
2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of an isoindoline derivative with a benzimidazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin: A compound with a similar isoindoline structure, known for its high binding affinity to melatonin receptors.
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: Another isoindoline derivative with different functional groups and applications.
Uniqueness
What sets 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide apart is its unique combination of isoindoline and benzimidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(3-oxo-1,2-dihydroisoindol-1-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C20H20N4O2/c1-11(2)19-22-15-8-7-12(9-17(15)23-19)21-18(25)10-16-13-5-3-4-6-14(13)20(26)24-16/h3-9,11,16H,10H2,1-2H3,(H,21,25)(H,22,23)(H,24,26) |
InChI Key |
PYUFYEKPVJVWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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